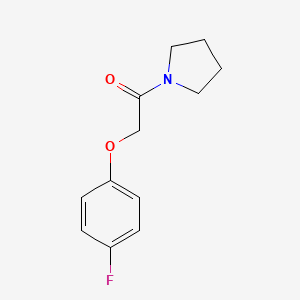

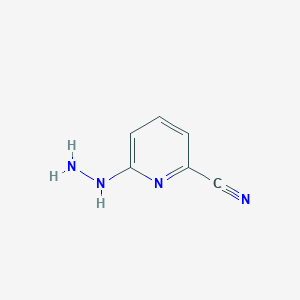

![molecular formula C9H7NO3S B2422225 Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate CAS No. 1360929-34-5](/img/structure/B2422225.png)

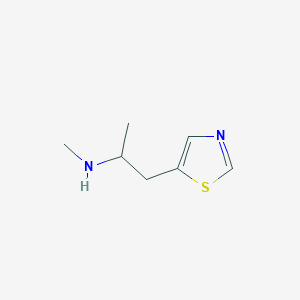

Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” is a chemical compound with the molecular formula C9H7NO3S . It is a structurally related molecule to 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .

Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C9H7NO3S/c1-13-9(12)6-4-10-8(11)5-2-3-14-7(5)6/h2-4H,1H3, (H,10,11) .

Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” can be complex and diverse. For instance, it can participate in aldol-type reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” can be determined using various analytical techniques. For instance, its melting point, mass spectrometry data, and infrared spectroscopy data can provide valuable information about its properties .

科学的研究の応用

Synthesis and Chemical Properties A foundational aspect of the applications of Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate involves its synthesis and the exploration of its chemical properties. Research has been focused on developing novel synthetic routes and methodologies to access these compounds efficiently. For instance, studies have demonstrated the synthesis of highly functionalized tetrahydropyridines via [4 + 2] annulation processes, showcasing the versatility of pyridine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003). Additionally, the exploration of enaminones derived from α-amino acids and their application in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates further illustrates the compound's utility in constructing complex heterocyclic frameworks (Grošelj et al., 2013).

Biological Applications The structural analogs of Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate have been studied for various biological activities. Some compounds have been investigated for their anti-inflammatory potential, highlighting the significance of thienopyridine derivatives in medicinal chemistry (Moloney, 2001). Furthermore, the corrosion inhibitive behavior of certain Schiff bases on mild steel surfaces in acidic media has been examined, indicating the application of these compounds in material protection and industrial applications (Murmu et al., 2019).

Pharmacological Research The exploration of pyridine and thienopyridine derivatives extends to pharmacological research, where their potential as allosteric modulators of receptors has been investigated. For example, the study of 3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide (LY2033298) as an allosteric modulator of muscarinic acetylcholine receptors underscores the therapeutic promise of such compounds (Valant et al., 2012).

Safety and Hazards

将来の方向性

“Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” and its structurally related molecules have potential applications in medicinal chemistry due to their reported anti-inflammatory activity . Future research could focus on optimizing its synthesis and exploring its biological activities in more detail.

特性

IUPAC Name |

methyl 4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-9(12)6-4-10-8(11)5-2-3-14-7(5)6/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPGTQXSUVAHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=C1SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

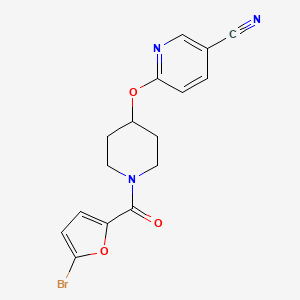

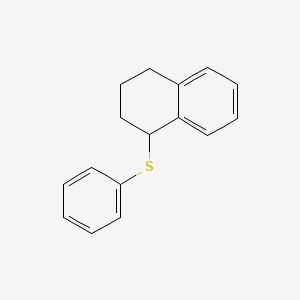

![8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2422143.png)

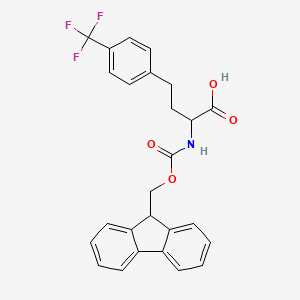

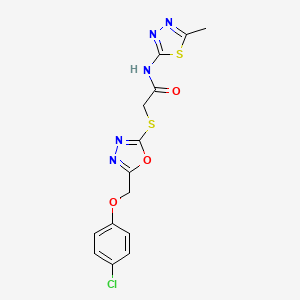

![6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2422145.png)

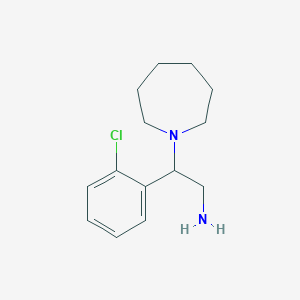

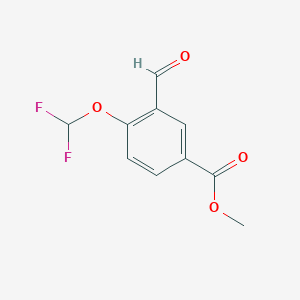

![Tert-butyl 2-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2422151.png)

![N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2422156.png)